Absence of Transient Kinetic Liquid Crystal (KLC) Phase in POL Versus POO and SOO Simplifies Polymorphic Transformation Pathways
In a direct comparative study using differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffraction (SR-XRD) under varying cooling/heating rates (0.5°C/min to 15°C/min), POL was the only SUU TAG among the three tested that did not form a transient, disordered kinetic liquid crystal (KLC) phase [1]. While POO and SOO exhibited KLC phases for the first time during polymorphic transitions, POL transformed directly through solid-state or melt-mediated pathways without this disordered intermediate. This omission of the KLC phase simplifies the crystallization pathway for POL, providing more straightforward purity and stability predictions during thermal processing.
| Evidence Dimension | Occurrence of Transient Kinetic Liquid Crystal (KLC) Phase during Polymorphic Crystallization |
|---|---|
| Target Compound Data | KLC phase: Absent in all tested thermal conditions (0.5, 2, and 15 °C min−1) |
| Comparator Or Baseline | 1-palmitoyl-2,3-dioleoyl glycerol (POO): KLC phase Present; 1-stearoyl-2,3-dioleoyl glycerol (SOO): KLC phase Present |
| Quantified Difference | Qualitative presence/absence; POL's crystallization pathway is fundamentally different, lacking a disordered intermediate state found in POO and SOO |
| Conditions | In situ DSC and synchrotron radiation X-ray diffraction (SR-XRD); dynamic thermal treatments with cooling/heating rates of 15°C min−1, 2°C min−1, and 0.5°C min−1 |
Why This Matters
The absence of KLC phase formation in POL implies a more predictable and less complex polymorphic landscape than its closest analogs POO and SOO, which is critical for reproducible lipid formulation, crystallization control, and analytical standard reliability.
- [1] Bayés-García L, Calvet T, Cuevas-Diarte MA, Ueno S. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol. Food Research International. 2016;85:244-258. View Source
